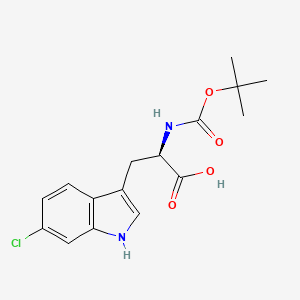

Boc-6-chloro-D-tryptophan

Description

BenchChem offers high-quality Boc-6-chloro-D-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-chloro-D-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Boc-6-chloro-D-tryptophan?

Part 1: Executive Summary & Core Directive

Boc-6-chloro-D-tryptophan (CAS: 1217738-82-3) is a specialized, non-proteinogenic amino acid building block used primarily in the synthesis of bioactive peptides and peptidomimetics.[1][2] Its structural uniqueness lies in the combination of the D-stereochemistry (conferring proteolytic stability) and the 6-chloroindole moiety (modulating electronic properties and lipophilicity).

This guide deviates from standard catalog listings to provide a mechanistic understanding of how this residue influences peptide folding, receptor binding, and synthetic protocols. It is designed for medicinal chemists optimizing lead compounds for metabolic stability and potency.

Part 2: Physicochemical Profile

The introduction of a chlorine atom at the 6-position of the indole ring significantly alters the electronic landscape of the tryptophan side chain compared to the native congener.

Table 1: Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid | Explicit D-configuration |

| CAS Number | 1217738-82-3 | Specific to the Boc-protected D-isomer |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | |

| Molecular Weight | 338.79 g/mol | |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in H₂O | High lipophilicity due to Cl-substituent |

| pKa (Carboxyl) | ~3.7 (Predicted) | Slightly more acidic than Trp due to electron-withdrawing Cl |

| Appearance | White to off-white powder | Light sensitive (indole oxidation risk) |

| Storage | 2–8°C, Desiccated, Protected from light | Indoles are prone to oxidative dimerization |

Part 3: Structural & Mechanistic Analysis

The "Chloride Effect" in Medicinal Chemistry

The 6-chloro substitution is not merely a steric bulk increase.[3] It serves two critical functions in drug design:

-

Metabolic Blocking: The 6-position of the indole ring is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Chlorination blocks this metabolic soft spot, potentially extending the half-life (

) of the peptide therapeutic. -

Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. In the indole system, it reduces the electron density of the pyrrole ring slightly less than at other positions, maintaining H-bond donor capability of the indole N-H while increasing overall lipophilicity (

).

Stereochemical Control (D-Isomer)

Incorporating the D-isomer (R-configuration) induces "retro-inverso" characteristics in peptide backbones.[2] This disrupts the natural left-handed helix formation and renders the peptide bond resistant to endogenous L-specific proteases, a critical strategy for converting peptide hits into stable drugs.[2]

Visualization: Structural Functionalization

Figure 1: Functional decomposition of the Boc-6-chloro-D-tryptophan molecule highlighting its medicinal chemistry utility.[2]

Part 4: Synthetic Protocols & Experimental Application

Solid Phase Peptide Synthesis (SPPS) Integration

Boc-6-chloro-D-tryptophan is compatible with standard Boc/Benzyl SPPS strategies.[2] However, due to the acid sensitivity of the indole ring (which can undergo dimerization or alkylation during deprotection), specific scavengers are required.

Protocol: Coupling and Deprotection Cycle

-

Coupling:

-

Reagents: Use HBTU/HOBt or DIC/Oxyma to minimize racemization.

-

Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.[2]

-

Solvent: DMF or NMP.

-

Time: 1–2 hours at room temperature.

-

Note: The 6-Cl substituent does not significantly sterically hinder coupling compared to native Trp.

-

-

Boc Deprotection (The Critical Step):

-

Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).

-

Scavengers (Mandatory): Add 5% Triisopropylsilane (TIPS) or Indole to the deprotection cocktail.

-

Mechanism: The tert-butyl carbocation generated during Boc removal is an electrophile. Without scavengers, it will attack the electron-rich C2 or C3 position of the 6-chloroindole ring, leading to permanent alkylation byproducts.

-

Visualization: Acidolytic Deprotection Pathway

Figure 2: Mechanism of Boc deprotection showing the critical role of scavengers in preventing indole alkylation.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Stability: Stable under recommended storage (2-8°C). Degrades upon prolonged exposure to light and air (oxidation of indole).

-

Incompatibility: Strong oxidizing agents.

References

-

PubChem Compound Summary. (n.d.). 6-Chloro-D-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: A Unique Building Block for Advanced Peptide Synthesis

An In-Depth Technical Guide to Boc-6-chloro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biochemical research, the use of non-canonical amino acids (ncAAs) is a cornerstone of innovation. These specialized building blocks allow for the rational design of peptides and peptidomimetics with enhanced therapeutic properties, such as increased metabolic stability, improved receptor binding affinity, and tailored functionalities. Among these, Boc-6-chloro-D-tryptophan stands out as a critical reagent.

This technical guide provides an in-depth exploration of Boc-6-chloro-D-tryptophan, a derivative of the essential amino acid tryptophan. The introduction of a chlorine atom at the 6-position of the indole ring and the presence of the D-enantiomeric configuration offer unique steric and electronic properties.[1][2] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it perfectly suited for use in Boc-based solid-phase peptide synthesis (SPPS).[3] We will delve into its chemical properties, synthesis rationale, applications, and a detailed protocol for its use, providing researchers with the foundational knowledge to effectively leverage this compound in their work.

Core Properties and Identifiers

Precise identification and understanding of the physicochemical properties of a reagent are paramount for experimental reproducibility. The key data for Boc-6-chloro-D-tryptophan and its parent compound are summarized below. Note that while the D-enantiomer is specified, some suppliers may list properties under the CAS number for the racemic DL-mixture.

| Property | Boc-6-chloro-DL-tryptophan | 6-chloro-D-tryptophan (unprotected) |

| CAS Number | 1219193-65-3[4] | 56632-86-1[5][6] |

| Molecular Formula | C₁₆H₁₉ClN₂O₄[4] | C₁₁H₁₁ClN₂O₂[5][7] |

| Molecular Weight | 338.79 g/mol [4] | 238.67 g/mol [5][7][8] |

| Synonyms | N-Boc-6-chloro-DL-tryptophan | 6-Chloro-(R)-Tryptophan[5] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid | (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[7] |

The Rationale Behind the Molecule: Synthesis and Protection Strategy

The synthesis of Boc-6-chloro-D-tryptophan is a multi-step process that requires careful control to ensure both regioselectivity of the chlorination and preservation of the stereochemistry.

Synthesis of the Core Moiety: 6-chloro-D-tryptophan

The foundational step is the synthesis of the halogenated amino acid core. While multiple proprietary methods exist, the general approach often involves an electrophilic aromatic substitution on the indole ring of a suitable tryptophan precursor.[9] Key considerations in this synthesis are:

-

Regioselectivity : Directing the chlorine atom specifically to the 6-position of the indole ring is crucial and requires careful selection of chlorinating agents and reaction conditions.[9]

-

Stereochemical Integrity : Maintaining the D-configuration at the alpha-carbon is essential. This can be achieved by starting with D-tryptophan or by employing stereoselective synthesis or resolution techniques.[10]

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its primary advantages are its stability under a wide range of conditions and its clean removal using moderately strong acids like trifluoroacetic acid (TFA).[11][12] The Boc group is typically introduced by reacting 6-chloro-D-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

The causality behind this choice is clear: protecting the alpha-amino group prevents its participation in unwanted side reactions during the activation and coupling of the carboxyl group in the subsequent peptide synthesis steps.[9]

Caption: The core iterative workflow of Boc-based Solid-Phase Peptide Synthesis.

Spectroscopic and Analytical Characterization

Verification of the identity and purity of Boc-6-chloro-D-tryptophan is essential.

-

Spectroscopic Properties: Like natural tryptophan, the spectroscopic signature is dominated by the indole ring. It absorbs UV light with a maximum around 280-290 nm and exhibits fluorescence with an emission maximum typically between 350-360 nm in aqueous solutions. [13]* Analytical Techniques: Purity and identity are confirmed using standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (for molecular weight confirmation), and Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation). [9]

Conclusion

Boc-6-chloro-D-tryptophan is a powerful and versatile tool for the modern peptide chemist. Its unique combination of a halogenated indole ring, a D-chiral center, and a Boc-protecting group enables the synthesis of novel peptides with potentially superior therapeutic profiles. A thorough understanding of its properties and the logic behind its application in SPPS, as detailed in this guide, empowers researchers to push the boundaries of drug design and development.

References

-

CAS Common Chemistry. (n.d.). 6-Chloro-D-tryptophan. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-D-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 6-CHLORO-D-TRYPTOPHAN. Retrieved February 2, 2026, from [Link]

-

Preda, G., et al. (2024). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide... ResearchGate. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 6-chloro-L-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 2, 2026, from [Link]

-

Ismer, J., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences. Retrieved February 2, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 6-Chloro-L-tryptophan. Retrieved February 2, 2026, from [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Green Chemistry. RSC Publishing. Retrieved February 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. 6-Chloro-N-Boc-DL-tryptophan | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Synthesis of Boc-6-chloro-D-tryptophan.

This guide outlines the high-purity synthesis of

Executive Summary

The synthesis of Boc-6-chloro-D-tryptophan requires precise stereochemical control to ensure the D-configuration (unnatural enantiomer) and regioselective integrity of the chlorine atom at the 6-position of the indole ring.

This guide presents two validated routes:

-

Route A (Catalytic Asymmetric Hydrogenation): The preferred method for high-value, high-purity research applications. It utilizes a chiral Rhodium catalyst to set the stereocenter directly from a dehydroamino acid precursor.

-

Route B (Chemo-Enzymatic Resolution): A robust method for scaling up, utilizing the high selectivity of acylase enzymes to resolve racemic mixtures.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the target molecule efficiently, we disconnect the structure at the

Strategic Logic:

-

Indole Core: 6-Chloroindole is commercially available and stable.

-

Stereochemistry: The D-configuration is introduced most efficiently via asymmetric hydrogenation of a prochiral alkene (dehydrotryptophan) or by resolving a racemic mixture.

-

Protection: The Boc group is introduced either in situ during the dehydroamino acid synthesis or as a final step after resolution.

Figure 1: Retrosynthetic tree illustrating the convergent Asymmetric Hydrogenation route (Solid) and the Resolution route (Dashed).

Part 2: Route A - Asymmetric Hydrogenation (Preferred)

This route offers the highest atom economy and direct access to the D-enantiomer without the waste associated with resolving racemates.

Step 1: Synthesis of 6-Chloroindole-3-carboxaldehyde

-

Mechanism: Vilsmeier-Haack Formylation.

-

Protocol:

-

Cool DMF (3.0 eq) to 0°C in a reaction vessel.

-

Dropwise add POCl

(1.2 eq) while maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier reagent. -

Add solution of 6-chloroindole (1.0 eq) in DMF dropwise.

-

Heat to 40°C for 2 hours.

-

Quench: Pour into ice-water and neutralize with 4M NaOH to pH 10.

-

Isolate: Filter the resulting precipitate (yellow solid), wash with water, and dry.

-

Yield Expectation: 85-95%.

-

Step 2: Horner-Wadsworth-Emmons (HWE) Condensation

-

Goal: Construct the dehydroamino acid skeleton.

-

Reagents: Boc-

-phosphonoglycine trimethyl ester, TMG (Tetramethylguanidine) or DBU. -

Protocol:

-

Dissolve Boc-

-phosphonoglycine trimethyl ester (1.1 eq) in dry THF. -

Add TMG (1.1 eq) at -78°C and stir for 30 min.

-

Add 6-chloroindole-3-carboxaldehyde (1.0 eq).

-

Warm slowly to RT and stir overnight.

-

Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1M KHSO

(removes base), NaHCO -

Purification: Recrystallize from EtOAc/Hexane to obtain Methyl

-Boc- -

Note: The Z-isomer usually predominates and is required for high enantioselectivity in the next step.

-

Step 3: Asymmetric Hydrogenation

-

Critical Component: Chiral Catalyst.[1][2][3][4] To obtain the D-isomer , use [Rh(COD)(R,R)-DIPAMP]BF

or [Rh(COD)(S,S)-Et-DuPHOS]OTf .-

Note: Verify ligand induction sense. Typically, (R,R)-DIPAMP yields D-amino acids.

-

-

Protocol:

-

In a high-pressure hydrogenation vessel (glovebox preferred for catalyst handling), dissolve the dehydro-substrate in degassed MeOH.

-

Add Catalyst (1-2 mol%).

-

Pressurize with H

(30-60 psi / 2-4 bar). -

Stir at RT for 12-24 hours.

-

Validation: Check conversion by HPLC.

-

Workup: Filter through a pad of silica or Celite to remove Rhodium. Concentrate filtrate.

-

-

Result: Methyl

-Boc-6-chloro-D-tryptophanate (>98% ee).

Step 4: Hydrolysis of Methyl Ester

-

Protocol:

-

Dissolve ester in THF/MeOH/H

O (2:1:1). -

Add LiOH (2.0 eq) at 0°C. Stir until TLC shows consumption.

-

Acidification: Carefully acidify with 1M HCl to pH 3 (keep cold to prevent Boc removal).

-

Extraction: Extract with EtOAc, dry over Na

SO

-

-

Final Product: Boc-6-chloro-D-tryptophan (White powder).

Part 3: Route B - Chemo-Enzymatic Resolution (Scalable)

Ideal for labs lacking high-pressure hydrogenation equipment or for multi-gram scale-up.

Workflow Overview

-

Synthesis of Racemic 6-Cl-Trp: Reaction of 6-chloroindole with serine (biocatalytic) or via gramine/acetamidomalonate.

-

Acetylation: Convert to

-Acetyl-DL-6-chloro-tryptophan. -

Enzymatic Resolution: Use Acylase I (Aspergillus melleus) .

-

Separation: Acidify mixture. The

-Acetyl-D-Trp extracts into organic solvent (EtOAc); free L-Trp remains in aqueous phase. -

Deacetylation: Reflux

-Acetyl-D-Trp in 2M HCl to get free D-6-Cl-Trp. -

Boc Protection: Standard Schotten-Baumann conditions.

Boc Protection Protocol (For Free Amino Acid)

-

Reagents: Di-tert-butyl dicarbonate (Boc

O), NaOH, Dioxane/Water. -

Protocol:

-

Suspend 6-chloro-D-tryptophan (10 mmol) in water (20 mL) and dioxane (20 mL).

-

Add 1M NaOH (11 mmol) to dissolve the amino acid.

-

Cool to 0°C. Add Boc

O (11 mmol) dropwise. -

Allow to warm to RT and stir overnight. Maintain pH ~9-10 with NaOH if necessary.

-

Workup: Wash with Et

O (removes excess Boc -

Extract: Extract product into EtOAc (3x). Dry and concentrate.

-

Yield: 90-95%.

-

Part 4: Technical Data & Visualization

Experimental Comparison Table

| Feature | Route A: Asymmetric Hydrogenation | Route B: Enzymatic Resolution |

| Starting Material | 6-Chloroindole-3-carboxaldehyde | DL-6-Chlorotryptophan (or Indole) |

| Key Reagent | Rh-Chiral Phosphine Catalyst | Acylase I (Aspergillus) |

| Step Count | 4 (Linear) | 5 (Linear) |

| Yield (Overall) | 60-75% | 30-40% (max 50% theoretical per pass) |

| Enantiomeric Excess | >98% (Catalyst dependent) | >99% (Enzyme specificity) |

| Cost Driver | Chiral Catalyst (Rh) | Yield loss (discarding L-isomer) |

| Suitability | High-value, small-to-medium scale | Large scale, lower tech requirement |

Process Flow Diagram (Route A)

Figure 2: Step-by-step workflow for the Asymmetric Hydrogenation route.

Part 5: Quality Control & Troubleshooting

1. Enantiomeric Purity Analysis:

-

Method: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

-

Expectation: D-isomer elutes distinctly from L-isomer.

2. Troubleshooting Hydrogenation:

-

Issue: Low conversion.

-

Fix: Poisoned catalyst. Ensure substrate is free of sulfur/chloride ions (wash dehydro-precursor thoroughly). Increase H

pressure. -

Issue: Low ee.

-

Fix: Check E/Z ratio of dehydro-precursor. Recrystallize to ensure pure Z-isomer before hydrogenation. Verify ligand oxidation state (phosphine oxides kill selectivity).

3. Storage:

-

Store Boc-6-chloro-D-tryptophan at -20°C. Protect from light (indole sensitivity).

References

-

Hengartner, U., et al. (1979). "Efficient synthesis of 6-chloro-D-tryptophan." Journal of Organic Chemistry. Link (Foundational work on halo-tryptophan synthesis).

-

Schmidt, U., et al. (1992). "Amino acids and peptides; 85. Dehydroamino acids; 14. Asymmetric hydrogenation of dehydroamino acids." Synthesis. Link (Standard protocol for Rh-catalyzed hydrogenation).

-

Carlier, P. R., et al. (2002).[9] "Catalytic asymmetric synthesis of protected tryptophan regioisomers." Journal of Organic Chemistry. Link (Specific application to regioisomeric tryptophans).

-

Ma, J., et al. (2014).[4] "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry. Link (Detailed protocols for Schöllkopf and enzymatic routes).

-

MedChemExpress. "6-Chloro-L-tryptophan Product Information." Link (Physical properties and solubility data for validation).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 9. Catalytic asymmetric synthesis of protected tryptophan regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Optimization via 6-Chloro-D-Tryptophan Incorporation

Executive Summary

This technical guide details the strategic incorporation of 6-chloro-D-tryptophan (6-Cl-D-Trp) into bioactive peptides. This non-canonical amino acid serves as a dual-function pharmacophore, simultaneously enhancing metabolic stability (via D-configuration) and receptor binding affinity/membrane permeability (via C6-chlorination). It is a critical tool in the optimization of GPCR ligands (e.g., Somatostatin, Neurotensin analogs) and Antimicrobial Peptides (AMPs).

Chemical & Structural Basis

The efficacy of 6-Cl-D-Trp stems from specific electronic and steric modifications to the indole ring.[1]

The "Chlorine Effect" at Position 6

-

Lipophilicity: The chlorine atom significantly increases the hydrophobicity of the indole side chain. This enhances the peptide's ability to penetrate lipid bilayers (crucial for AMPs) and strengthens hydrophobic interactions within receptor binding pockets.

-

Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. At the 6-position, it alters the electron density of the indole ring, potentially strengthening

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor binding site. -

Steric Fit: The chlorine atom provides a "steric anchor." It is bulky enough to fill hydrophobic voids that a native hydrogen atom cannot, yet small enough to avoid the steric clashes often seen with bromine or iodine substitutions.

The D-Isomer Advantage

-

Proteolytic Resistance: Endogenous proteases typically recognize L-amino acids. Incorporating the D-isomer renders the peptide bond resistant to enzymatic hydrolysis, significantly extending the in vivo half-life (

). -

Conformational Constraint: In cyclic peptides (e.g., Octreotide), D-Trp favors the formation of a

-turn, a critical secondary structure for receptor recognition.

Biological Applications & Case Studies

GPCR Ligands: Somatostatin Analogs

Somatostatin receptors (sst1–sst5) are key targets for neuroendocrine tumors. Native Somatostatin has a short half-life (<3 min).

-

Mechanism: The substitution of L-Trp with D-Trp at the critical pharmacophore (Phe-Trp-Lys-Thr) stabilizes the bioactive

-turn. -

Optimization: Further modification to 6-Cl-D-Trp targets the hydrophobic pocket of the sst receptor. The 6-chloro substituent engages in enhanced van der Waals interactions, often resulting in sub-nanomolar affinity (

) and improved selectivity for specific subtypes (e.g., sst2).

Antimicrobial Peptides (AMPs)

Tryptophan-rich peptides (e.g., Indolicidin, dCATH derivatives) kill bacteria via membrane disruption.[2]

-

Mechanism: The indole ring anchors the peptide at the membrane interface.

-

Role of 6-Cl-D-Trp:

-

Enhanced Insertion: The increased lipophilicity facilitates deeper insertion into the bacterial lipid bilayer, destabilizing membrane integrity more effectively than native Trp.

-

Resistance: Bacteria release proteases to degrade host defense peptides. The D-configuration confers immunity to these defense mechanisms.

-

Toxicity Management: While increasing hydrophobicity can increase hemolytic activity, strategic placement (e.g., alternating D/L patterns) can optimize the Therapeutic Index (TI).

-

Visualization: The Optimization Logic

Caption: Logical flow for transforming a native peptide sequence into a metabolically stable, high-affinity drug candidate.

Synthesis Protocol: Fmoc-SPPS

Incorporating 6-Cl-D-Trp requires modified protocols to prevent side reactions, particularly during the final cleavage step.

Reagents & Setup

-

Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).

-

Coupling: HATU/HOAt/DIEA is preferred over HBTU to minimize racemization (though less critical for D-amino acids, it ensures high yield).

-

Building Block: Fmoc-6-Cl-D-Trp(Boc)-OH. Note: Side chain protection (Boc) is essential.

Critical Step: Cleavage Cocktail Selection

The indole ring of Tryptophan is electron-rich and prone to alkylation by carbocations (specifically

Recommended Cocktail: Reagent K

| Component | Volume % | Function |

| TFA | 82.5% | Cleavage & Deprotection |

| Phenol | 5% | Scavenger (Tyr/Trp protection) |

| Thioanisole | 5% | Scavenger (Met/Cys protection) |

| Water | 5% | Scavenger (t-butyl cations) |

| EDT | 2.5% | Critical Scavenger for Trp |

Step-by-Step Workflow

-

Coupling:

-

Dissolve Fmoc-6-Cl-D-Trp-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIEA (6 eq) immediately before adding to resin.

-

Reaction time: 60–120 mins. Double coupling recommended.

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 10 mins).

-

Warning: Monitor UV (301 nm) for dibenzofulvene removal.

-

-

Cleavage:

-

Wash resin with DCM (3x) and dry under

. -

Add Reagent K (10 mL per gram of resin).

-

Shake gently for 2–3 hours at room temperature.

-

Precipitation: Filter filtrate into cold diethyl ether (

). Centrifuge to pellet the peptide.

-

Visualization: Synthesis Workflow

Caption: Fmoc-SPPS workflow emphasizing the critical cleavage step utilizing Reagent K to protect the halogenated indole.

Biological Characterization & Assays[9][10][11]

Receptor Binding Assay (GPCRs)

To validate the affinity gain from 6-Cl-D-Trp:

-

Method: Radioligand displacement assay using

I-Somatostatin-14. -

Cell Line: CHO-K1 cells stably expressing human sst2.

-

Expectation: The

of the 6-Cl-D-Trp analog should be equal to or lower than the D-Trp parent, indicating tighter binding.

Antimicrobial Susceptibility Testing

To validate the potency of AMPs:

-

Method: Broth microdilution assay (MIC determination).

-

Strains: S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).[3]

-

Metric: Minimum Inhibitory Concentration (MIC).

-

Toxicity Control: Hemolysis assay using human Red Blood Cells (hRBCs). Calculate Therapeutic Index (

).

References

-

Peptides With Triplet-Tryptophan-Pivot Promoted Pathogenic Bacteria Membrane Defects. Frontiers in Microbiology. Link

-

Tuning the Biological Activity of RGD Peptides with Halotryptophans. ACS Medicinal Chemistry Letters. Link

-

The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. NBInno. Link

-

Cleavage Cocktails for Solid Phase Peptide Synthesis. AAPPTec. Link

-

Somatostatin analogs: correlation of receptor affinity with inhibition of cyclic AMP formation. Peptides. Link

Sources

Boc-6-chloro-D-tryptophan: Synthetic Utility, Pharmacological Mechanisms, and Peptide Engineering Applications

[1]

Executive Summary

Boc-6-chloro-D-tryptophan is a specialized, non-proteinogenic amino acid derivative used primarily as a building block in the synthesis of proteolytically stable, bioactive peptides.[1] Its core moiety, 6-chloro-D-tryptophan , confers two distinct advantages to peptide sequences: the D-configuration provides resistance to enzymatic degradation (proteolysis), while the 6-chloro substituent alters the electronic density of the indole ring, enhancing lipophilicity and membrane permeability.[1]

This guide details the compound's critical role in neuropharmacology (specifically kynurenine pathway modulation), its application in the total synthesis of complex natural products like Celogentin C, and the specific solid-phase peptide synthesis (SPPS) protocols required to handle this sensitive residue.[1]

Part 1: Chemical Profile & Synthetic Utility[1][2][3]

Structural Characteristics

The compound consists of D-tryptophan protected at the

-

Chemical Formula:

(Boc-protected form)[1] -

Stereochemistry: D-isomer (R-configuration) . This is critical for preventing recognition by endogenous L-proteases, thereby extending the half-life of therapeutic peptides in vivo.[1]

-

Electronic Effects: The chlorine atom at position 6 is an electron-withdrawing group (EWG) via induction but has weak electron-donating properties via resonance.[1] In the context of the indole ring, it reduces the electron density at the C3 position compared to unsubstituted tryptophan, potentially altering

stacking interactions with receptor binding pockets.

The "Why" Behind the Molecule

Researchers select Boc-6-chloro-D-tryptophan for three primary engineering goals:

-

Metabolic Stability: D-amino acids are poor substrates for endogenous peptidases.[1]

-

Membrane Penetration: The 6-chloro substituent increases the hydrophobicity (LogP) of the indole side chain, facilitating interaction with lipid bilayers—a key feature for antimicrobial peptides (AMPs) and cell-penetrating peptides.[1]

-

Conformational Constraint: In cyclic peptides (e.g., Celogentin C), the modified indole can participate in unique cross-linking reactions (e.g., oxidative coupling to imidazole) that are sterically or electronically tuned by the chlorine substituent.[1]

Part 2: Pharmacological Mechanisms[1]

Neuroprotection via Kynurenine Pathway Modulation

A pivotal application of 6-chloro-D-tryptophan is its role as an inhibitor in the Kynurenine Pathway .[1] Tryptophan metabolism in the brain produces Quinolinic Acid (QUIN), a potent neurotoxin and NMDA receptor agonist implicated in neurodegenerative conditions (e.g., AIDS dementia complex, Alzheimer's).[1]

-

Mechanism: 6-chloro-D-tryptophan acts as a competitive inhibitor or false substrate for enzymes downstream in the pathway, specifically blocking the biosynthesis of Quinolinic Acid.[1]

-

Outcome: Reduction of neurotoxic QUIN levels without completely abolishing the production of neuroprotective kynurenic acid.

Figure 1: Mechanism of action of 6-chloro-D-tryptophan in blocking the formation of neurotoxic Quinolinic Acid within the Kynurenine pathway.[1]

Antimicrobial & Antitumor Activity

In peptide engineering, the 6-chloro-D-Trp residue is often substituted into "Tryptophan-rich" antimicrobial peptides (AMPs).[1]

-

Causality: The chlorine atom increases the lipophilicity of the peptide, enhancing its ability to disrupt bacterial membranes.

-

Boron Neutron Capture Therapy (BNCT): Derivatives of 6-chloro-D-tryptophan have been synthesized as boron carriers.[1] The tumor-targeting ability of tryptophan transporters (often upregulated in glioma cells) allows the accumulation of the boronated compound inside cancer cells.

Part 3: Experimental Protocols (Boc-SPPS)

Handling & Storage

-

Storage: Store at -20°C. Protect from light (indoles are photosensitive) and moisture.[1]

-

Solubility: Soluble in DMF, DMSO, and Methanol.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Context: Boc chemistry is preferred over Fmoc chemistry for this residue when harsh base treatments (piperidine) need to be avoided during synthesis, or when the final cleavage requires simultaneous removal of robust side-chain protecting groups.[1]

Step-by-Step Workflow:

-

Resin Selection: Use PAM or MBHA resin for C-terminal acids or amides, respectively.[1]

-

Coupling Cycle:

-

Activator: HBTU/HOBt or DIC/Oxyma.[1] Note: Avoid high pH during coupling to prevent racemization, although the D-configuration is the target.

-

Stoichiometry: Use 3-4 equivalents of Boc-6-Cl-D-Trp-OH relative to resin loading.

-

Time: 1-2 hours at room temperature.

-

-

Deprotection (Boc Removal):

-

Final Cleavage (HF Method):

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol and dimethyl sulfide (90:5:5).[1]

-

Condition: 0°C for 1 hour.

-

Rationale: The chlorine substituent on the indole is generally stable to HF, but the electron-rich ring must be protected from carbonium ions.

-

Synthesis of Natural Product Analogs (Celogentin C Context)

For researchers attempting total synthesis of cyclic peptides like Celogentin C:

-

Challenge: Creating the C-N bond between the indole C2 and imidazole N1.

-

Method: 6-chloro-D-tryptophan is introduced early in the linear sequence.[1] The chlorine at C6 survives the oxidative coupling conditions used to close the macrocycle.

Part 4: Data Summary & Visualization[1]

Comparative Properties Table[1]

| Property | L-Tryptophan (Native) | 6-chloro-D-tryptophan | Impact on Peptide |

| Stereochemistry | L (S) | D (R) | Proteolytic Stability: High resistance to chymotrypsin/trypsin.[1] |

| Indole Electronics | Electron Rich | Reduced Density (C6-Cl) | Oxidative Stability: Slightly increased resistance to oxidation.[1] |

| Lipophilicity | Moderate | High | Membrane Affinity: Enhanced penetration into lipid bilayers.[1] |

| Receptor Binding | Native Affinity | Modified | Selectivity: Often alters subtype selectivity (e.g., 5-HT receptors).[1] |

SPPS Decision Logic

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle specifically tuned for Boc-6-chloro-D-tryptophan, highlighting the critical scavenger step.

References

-

Moriya, T., Hagio, K., & Yoneda, N. (1975).[1][3] A Facile Synthesis of 6-Chloro-D-tryptophan. Bulletin of the Chemical Society of Japan.[4] Link[1][4]

-

Kerr, S. J., Armati, P. J., Pemberton, L. A., Smythe, G., & Brew, B. J. (1997).[1][5][6] Kynurenine pathway inhibition reduces neurotoxicity of HIV-1-infected macrophages.[1] Neurology. Link

-

Li, B. T. Y., White, J. M., & Hutton, C. A. (2010).[1][3] Synthesis of the Leu–Trp Component of the Celogentin Family of Cyclic Peptides Through a C–H Activation–Cross-Coupling Strategy. Australian Journal of Chemistry.[4] Link[1]

-

Movassaghi, M., & Schmidt, M. A. (2010).[1][7] Concise Total Synthesis of (-)-Calycanthine, (+)-Chimonanthine, and (+)-Folicanthine. Angewandte Chemie International Edition. Link[1]

-

Hattori, Y., et al. (2016).[1] Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy. Theranostics. Link

Sources

- 1. Celogentin C - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. tandfonline.com [tandfonline.com]

- 7. thno.org [thno.org]

Methodological & Application

Recommended coupling reagents for Boc-6-chloro-D-tryptophan.

Application Note: Precision Coupling Strategies for Boc-6-chloro-D-tryptophan

Part 1: Executive Summary & Technical Rationale

Boc-6-chloro-D-tryptophan is a critical non-canonical amino acid building block, frequently employed in the synthesis of antiviral peptides, unnatural macrocycles, and proteolysis-resistant therapeutic candidates. The introduction of the chlorine atom at the 6-position of the indole ring modulates the electron density, increasing lipophilicity and altering the

However, incorporating this residue presents specific synthetic challenges:

-

Racemization Risk: Tryptophan derivatives are notoriously prone to racemization during carboxyl activation via the formation of an oxazolone intermediate. Preserving the D-configuration is critical, as even minor epimerization to the L-form can abolish biological activity or create difficult-to-separate diastereomers.

-

Steric Hindrance: The bulky indole side chain, combined with the Boc protecting group, can impede coupling efficiency, particularly on highly loaded resins.

-

Indole Reactivity: While the 6-chloro substituent withdraws electrons (making the ring less prone to electrophilic alkylation than native Trp), the indole nitrogen remains susceptible to side reactions if not properly scavenged or protected.

This guide provides a validated reagent selection matrix and detailed protocols to ensure high-yield, optically pure incorporation of Boc-6-chloro-D-tryptophan.

Part 2: Reagent Selection Matrix

The choice of coupling reagent must balance activation power with stereochemical integrity .

| Coupling Strategy | Reagents | Recommended For | Mechanism of Action |

| Gold Standard (Low Racemization) | DIC / Oxyma Pure | Routine SPPS, C-terminal coupling, fragment condensation. | Carbodiimide activation with an acidic oxime additive. Base-free conditions minimize proton abstraction from the |

| High Efficiency (Difficult Sequences) | HATU / HOAt / DIPEA | Sterically hindered sequences, secondary amines. | Fast aminium-based activation. HOAt (7-aza-HOBt) provides a "neighboring group effect" via the pyridine nitrogen, accelerating coupling before racemization can occur. |

| Solution Phase | EDC·HCl / HOBt | Scalable solution synthesis. | Water-soluble carbodiimide allows for easy workup. HOBt traps the active ester to suppress racemization. |

| Ultra-Sensitive | DEPBT / DIPEA | Extremely racemization-prone ligations. | Phosphonium reagent that mediates coupling without high concentrations of activated intermediate. |

Decision Logic for Reagent Selection

Figure 1: Decision tree for selecting the optimal coupling reagent based on synthesis mode and sequence difficulty.

Part 3: Detailed Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Coupling Boc-6-Cl-D-Trp-OH to a resin-bound amine using DIC/Oxyma (Base-Free Method). This method is preferred to preserve chirality.

Materials:

-

Boc-6-chloro-D-tryptophan (3.0 eq)

-

DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

-

DMF (Peptide synthesis grade)

-

Resin (e.g., MBHA or PAM for Boc chemistry)

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin in DCM for 20 min, then wash with DMF (3x). Ensure the N-terminal Boc group of the previous amino acid has been removed (TFA treatment) and neutralized (DIEA/DCM wash).

-

Activation Cocktail:

-

In a small vial, dissolve Boc-6-Cl-D-Trp-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF.

-

Critical Step: Add DIC (3.0 eq) immediately before adding to the resin. Do not pre-activate for more than 2-3 minutes to avoid rearrangement to N-acylurea.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes at room temperature.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).[1] If the beads remain white (negative), coupling is complete.

-

Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test instead.

-

-

Washing: Drain the reaction vessel and wash with DMF (3x) and DCM (3x).

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA in DMF to cap unreacted amines if the sequence is long.

Protocol B: High-Efficiency Coupling (HATU)

Objective: For difficult couplings where DIC/Oxyma fails or yields are low.

Materials:

-

Boc-6-chloro-D-tryptophan (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (3.0 eq) - Added to suppress racemization

-

DIPEA (6.0 eq)

Step-by-Step Procedure:

-

Dissolution: Dissolve amino acid, HATU, and HOAt in DMF.

-

Activation: Add DIPEA to the solution. The color should turn yellow.

-

Coupling: Immediately add to the resin.

-

Time: React for 30–45 minutes . HATU is faster than carbodiimides; prolonged exposure to base increases racemization risk.

-

Wash: Extensive washing with DMF is required to remove tetramethylurea byproducts.

Part 4: Mechanism of Racemization & Control

Understanding why racemization occurs allows for better troubleshooting. The primary culprit is the formation of an oxazolone (azlactone) intermediate.

-

Activation: The carboxyl group is converted to a leaving group (Active Ester).

-

Oxazolone Formation: The carbonyl oxygen of the Boc-urethane group attacks the activated carbonyl, forming a 5-membered ring.

-

Epimerization: The

-proton on the oxazolone ring is acidic. Base (like DIPEA) can abstract this proton, leading to a planar enolate. Reprotonation can occur from either side, resulting in a DL-mixture. -

Suppression: Additives like Oxyma or HOBt react rapidly with the oxazolone or the initial active ester to form a stable yet reactive ester, preventing the proton abstraction pathway.

Figure 2: Competition between the racemization pathway (red) and the suppression pathway (green) utilizing additives.[2][3]

Part 5: Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield (Positive Kaiser) | Steric hindrance of 6-Cl-Trp. | Double couple: Repeat the coupling step with fresh reagents. Switch to HATU/HOAt if using DIC. |

| Racemization Detected | Excess base or prolonged activation. | Use DIC/Oxyma (Base-free).[4] If using HATU, reduce DIPEA to 2.0 eq and keep reaction time <30 min. |

| Indole Alkylation | Reaction with carbocation during cleavage. | Ensure adequate scavengers (EDT, TIS, or Thioanisole) are used during final cleavage. |

| Poor Solubility | Hydrophobicity of Cl-Trp. | Use NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO mixture instead of pure DMF. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][5][6] Tetrahedron, 60(11), 2447-2467. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

Application Note: Optimized Cleavage Cocktails for Peptides Containing 6-Chloro-D-Tryptophan

Executive Summary

The incorporation of non-natural amino acids such as 6-chloro-D-tryptophan (6-Cl-D-Trp) is a critical strategy in medicinal chemistry to enhance metabolic stability and receptor selectivity. However, the cleavage of these peptides from solid support presents a dual challenge: preventing the electrophilic alkylation of the electron-rich indole ring by scavenger byproducts (a common issue with Tryptophan) while ensuring the stability of the halogen substituent.

This Application Note provides a definitive guide to cleavage cocktail selection. While 6-Cl-D-Trp exhibits reduced nucleophilicity compared to native Tryptophan due to the electron-withdrawing chlorine atom, Reagent K remains the requisite standard to ensure high purity. This guide details the mechanistic rationale, precise cocktail formulations, and a self-validating execution protocol.

Mechanistic Insight: The Indole Paradox

To select the correct cocktail, one must understand the competing chemical pathways occurring during Trifluoroacetic Acid (TFA) cleavage.

The Alkylation Threat

During global deprotection, acid-labile protecting groups (e.g., Boc, tBu, Trt, Pbf) are removed, generating highly reactive carbocations. These electrophiles seek electron-rich centers. In the absence of sufficient scavengers, they attack the C2, C5, or C7 positions of the indole ring in Tryptophan, resulting in permanent alkylation adducts (typically +56 Da for t-butyl).

The 6-Chloro Effect

The chlorine atom at position 6 exerts a strong negative inductive effect (-I) , withdrawing electron density from the indole ring.

-

Consequence: The 6-Cl-indole ring is less nucleophilic than native indole.

-

Practical Implication: While 6-Cl-D-Trp is theoretically more resistant to alkylation than native Trp, it is not immune . The high concentration of carbocations generated from bulky protecting groups (like Arg(Pbf)) necessitates the use of potent thiol scavengers.

Pathway Visualization

The following diagram illustrates the competition between the scavenger and the indole ring for the reactive carbocation.

Figure 1: Mechanistic competition during cleavage. The goal of the cocktail is to maximize the Green pathway (Scavenging) and eliminate the Red pathway (Alkylation).

Cocktail Formulations

For peptides containing 6-Cl-D-Trp, "Standard" cleavage cocktails (95% TFA / 2.5% Water / 2.5% TIPS) are insufficient if the peptide contains multiple protecting groups generating bulky carbocations (e.g., Arg(Pbf), Tyr(tBu)).

Formulation A: The Gold Standard (Reagent K)

Best for: Complex sequences, Arg-rich peptides, and sequences where maximum purity is required.

| Component | Volume % | Function |

| TFA | 82.5% | Global deprotection and resin cleavage.[1] |

| Phenol | 5.0% | Traps Pbf/Pmc cations (from Arginine). |

| Thioanisole | 5.0% | Accelerates removal of Pbf/Trt; prevents Met oxidation. |

| Water | 5.0% | Hydrolyzes reactive intermediates; traps tBu cations. |

| EDT (1,2-Ethanedithiol) | 2.5% | Critical: The most effective scavenger for Trp protection. |

Formulation B: The "Odorless" Alternative (Reagent K-DODT)

Best for: Labs with strict odor control policies. DODT is a less odorous, less toxic analog of EDT with similar scavenging efficiency.

| Component | Volume % | Function |

| TFA | 82.5% | Global deprotection. |

| Phenol | 5.0% | Pbf scavenger. |

| Thioanisole | 5.0% | Accelerator/Scavenger.[2] |

| Water | 5.0% | Hydrolysis/Scavenger. |

| DODT (3,6-Dioxa-1,8-octanedithiol) | 2.5% | Replaces EDT; protects Indole and Cysteine. |

Critical Note: Do not use Silane-only cocktails (TFA/TIPS/Water) for Trp-containing peptides unless the sequence is very short and lacks Arginine(Pbf). Silanes are often not nucleophilic enough to outcompete the indole ring for Pbf carbocations.

Experimental Protocol: High-Fidelity Cleavage

Safety: TFA is corrosive.[3] EDT/Thioanisole are stench reagents. Perform all steps in a fume hood.

Phase 1: Preparation

-

Resin Washing: Wash the resin (post-synthesis) with DCM (

mL) followed by MeOH ( -

Drying: Dry the resin under vacuum or nitrogen flow for 20 minutes. Residual DCM can dilute the scavengers.

-

Cocktail Prep: Premix the scavengers (Phenol, Water, Thioanisole, EDT) before adding TFA to ensure a homogenous "quenching" environment.

Phase 2: The Reaction

-

Addition: Add 15 mL of Reagent K per gram of resin .

-

Why? High volume ensures the concentration of cleaved protecting groups remains low, favoring the scavenger kinetics.

-

-

Incubation: Shake gently at room temperature for 2.5 to 3 hours .

-

Note: 6-Cl-D-Trp is stable. Extended cleavage (up to 4 hours) is acceptable if removing difficult Arg(Pbf) groups, but do not exceed 5 hours to avoid potential acid-catalyzed degradation.

-

Phase 3: Isolation

-

Filtration: Filter the resin into a 50 mL centrifuge tube. Wash resin with 1-2 mL of fresh TFA.

-

Precipitation: Add cold diethyl ether (pre-chilled to -20°C) at a ratio of 10:1 (Ether:TFA).

-

Visual: A white to off-white precipitate should form immediately.

-

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant (containing scavengers and protecting group byproducts).

-

Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat this wash step 3 times .

-

Why? This removes the phenol and thioanisole, which can adhere to the peptide.

-

Phase 4: Workflow Diagram

Figure 2: Step-by-step workflow for high-fidelity cleavage and isolation.

Quality Control & Troubleshooting

After lyophilization, analyze the crude peptide via HPLC and LC-MS.

Identifying Alkylation

If the scavenging was insufficient, you will observe specific mass shifts in the Mass Spectrum.

| Mass Shift ( | Cause | Source | Solution |

| +56 Da | t-Butyl alkylation | Tyr(tBu), Ser(tBu), or Boc | Increase EDT/DODT; Check Resin Drying. |

| +252 Da | Pbf adduct | Arg(Pbf) | Increase cleavage time; Ensure Phenol is fresh. |

| +16 Da | Oxidation | Met or Trp Oxidation | Ensure Thioanisole is present; Degas solvents. |

The "Sticky Peptide" Problem

If the peptide pellet is brownish or sticky after ether precipitation:

-

Cause: Residual Phenol or Thioanisole.

-

Fix: Dissolve the pellet in 50% Acetic Acid/Water and lyophilize. Acetic acid helps sublime the phenol during freeze-drying.

References

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

- Found

-

Merck Millipore (Novabiochem). Fmoc Resin Cleavage Protocols. Merck Millipore Technical Notes. Link

- Authoritative source for Reagent K and B compositions.

-

Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS. Sigma-Aldrich Technical Guides. Link

- Detailed protocols for scavenger selection.

-

AAPPTEC. Cleavage Cocktails: Reagent K, B, and R. AAPPTEC Peptide Synthesis Guidelines. Link

- Comparison of cleavage cocktails for sensitive residues.

Sources

Application Note: High-Fidelity Cleavage Protocols for 6-Chloro-D-Tryptophan Peptides

This Application Note is structured to provide a high-level technical guide for the cleavage of peptides containing 6-chloro-D-tryptophan (6-Cl-D-Trp). It synthesizes fundamental organic chemistry principles with practical Solid Phase Peptide Synthesis (SPPS) protocols.

Executive Summary

The incorporation of 6-chloro-D-tryptophan into peptide sequences is a critical strategy in medicinal chemistry for enhancing metabolic stability and inducing specific conformational constraints. However, the indole moiety of tryptophan is notoriously susceptible to electrophilic alkylation and oxidation during acidic cleavage. While the electron-withdrawing chlorine substituent at position 6 theoretically deactivates the indole ring toward electrophilic aromatic substitution (EAS), it does not eliminate the risk of side reactions. This guide outlines the mechanistic rationale and optimized protocols for the cleavage of 6-Cl-D-Trp peptides, ensuring maximum purity and yield.

Mechanistic Insight: The "Deactivated" Indole Paradox

To design an effective cleavage protocol, one must understand the electronic environment of the 6-chloro-indole system compared to native tryptophan.

Electronic Effects and Reactivity

-

Native Tryptophan: The indole ring is electron-rich (

-excessive). During TFA cleavage, bulky carbocations (e.g., -

6-Chloro-D-Tryptophan: The chlorine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M) , but the inductive withdrawal dominates, effectively lowering the electron density of the benzene portion of the indole.

-

Theoretical Benefit: This deactivation makes the ring less nucleophilic, theoretically reducing the rate of alkylation compared to native Trp.

-

Practical Risk:[2][3] Despite deactivation, the pyrrole ring (C2/C3) remains electron-rich. Furthermore, the high value of non-canonical peptides mandates a "zero-tolerance" approach to impurities. Oxidation (formation of 6-Cl-oxindoles) remains a significant threat, particularly in the presence of Methionine or Cysteine.

-

The Scavenger Shield

Scavengers act as "sacrificial nucleophiles." They must be more reactive toward carbocations and reactive oxygen species (ROS) than the 6-Cl-indole ring.

| Scavenger | Role | Specificity for 6-Cl-Trp Context |

| TIS (Triisopropylsilane) | Hydride donor / Cation trap | Highly effective for quenching stable carbocations (Trt, tBu). Essential baseline scavenger. |

| DODT (2,2'-(Ethylenedioxy)diethanethiol) | Thiol / Antioxidant | Replaces the malodorous EDT. Critical for preventing oxidation of the indole and reducing Met-sulfoxides. |

| Water | Nucleophile / Solvent | The most effective scavenger for |

| Phenol | Arene Scavenger | Protects Tyr and Trp residues by offering a more electron-rich aromatic ring for Pbf/Pmc cations to attack. |

Visualization: Reaction Pathways & Protection

The following diagram illustrates the competitive kinetics between the scavenger system and the 6-Cl-Trp side reactions during TFA cleavage.

Caption: Competitive kinetic pathways during cleavage. Scavengers (k1) must kinetically outcompete the electrophilic attack on the 6-Cl-Indole ring (k2).

Experimental Protocols

Protocol A: The "High-Fidelity" Cocktail (Recommended)

Best for: Peptides containing 6-Cl-Trp along with Cys, Met, or multiple Arg(Pbf) residues. This is a modernized variation of "Reagent K" using DODT to reduce odor without sacrificing performance.

Reagents:

-

Trifluoroacetic Acid (TFA): HPLC Grade

-

Water (Type I, Milli-Q)

-

2,2'-(Ethylenedioxy)diethanethiol (DODT)

Composition (v/v):

Procedure:

-

Preparation: Pre-cool the cleavage cocktail to 4°C. (Cooling suppresses the initial exothermic generation of carbocations).

-

Addition: Add the cocktail to the dry resin (10–20 mL per gram of resin).

-

Reaction: Shake vigorously for 15 minutes at room temperature, then continue with gentle agitation.

-

Time: 2.0 to 3.0 hours. (Note: 6-Cl-Trp is stable in TFA, but extended times >4h increase the risk of side reactions).

-

-

Filtration: Filter the resin into a 50 mL centrifuge tube. Wash resin 2x with neat TFA.[6]

-

Precipitation: Evaporate TFA under

flow to ~20% volume. Add 10-fold volume of ice-cold diethyl ether. Centrifuge (3000 rpm, 5 min) and decant. Repeat ether wash 3x.

Protocol B: The "Odorless" Cocktail (Alternative)

Best for: Peptides lacking Cys/Met, or where thiol smell is unacceptable. Note: If the peptide contains multiple Arg(Pbf), extend reaction time by 30 mins.

Composition (v/v):

Modification: If purity is low, add 5% Phenol (solid, w/v) to act as a specific trap for Pbf cations, protecting the 6-Cl-Trp.

Troubleshooting & Analysis (QC)

When analyzing the crude peptide via LC-MS, look for these specific mass shifts indicative of scavenger failure:

| Mass Shift ( | Cause | Mechanism | Solution |

| +56 Da | Increase Water content; Ensure cocktail is fresh. | ||

| +16 Da | Oxidation | Formation of 6-Cl-Oxindole or Met-Sulfoxide | Use Protocol A (DODT) ; Degas TFA with Argon before use. |

| +253 Da | Pbf Adduct | Arginine protecting group transfer | Add Phenol or extend cleavage time slightly to allow scavengers to work. |

| -34 Da | De-chlorination | RARE. Hydrodehalogenation | CRITICAL: Do NOT use Pd/C hydrogenation for any step involving this peptide. TFA alone will not cause this. |

References

-

Fields, G. B., & Noble, R. L. (1990).[1][7] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][7][8] International Journal of Peptide and Protein Research.[1][7] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research.[1][7] Link

-

Giraud, M., Cavelier, F., & Martinez, J. (1999).[9] A side-reaction in the SPPS of Trp-containing peptides.[7][9] Journal of Peptide Science. Link

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Merck Millipore Technical Library. Link

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Manual vs. automated synthesis of peptides with Boc-6-chloro-D-tryptophan.

Topic: A Comparative Guide to Manual vs. Automated Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating Boc-6-chloro-D-tryptophan

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and medicinal chemistry.

Executive Summary

The incorporation of non-canonical amino acids like 6-chloro-D-tryptophan into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, metabolic stability, and membrane permeability.[1][2] This guide provides a detailed comparative analysis and comprehensive protocols for the synthesis of peptides containing Nα-Boc-6-chloro-D-tryptophan using both manual and automated Solid-Phase Peptide Synthesis (SPPS) techniques. We delve into the critical chemical considerations for this halogenated amino acid, focusing on side-chain protection, coupling strategies, and final cleavage, to empower researchers to make informed decisions for their specific research and development needs.

Introduction: The Significance of 6-Chloro-D-Tryptophan in Peptide Design

Halogenation of amino acid side chains is a proven method in medicinal chemistry to enhance the therapeutic potential of peptides. The introduction of a chlorine atom at the 6-position of the tryptophan indole ring fundamentally alters its electronic and steric properties.[1] This modification can lead to:

-

Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can alter hydrogen bonding capabilities and create favorable electrostatic interactions with target receptors.

-

Increased Metabolic Stability: The C-Cl bond is resistant to enzymatic degradation, potentially prolonging the peptide's in-vivo half-life.

-

Modulated Lipophilicity: Halogenation can increase the hydrophobicity of the peptide, which may improve its ability to cross cellular membranes.[1]

The use of the D-enantiomer further contributes to proteolytic resistance. The Boc (tert-butyloxycarbonyl) protection strategy, a classical and robust method for SPPS, is well-suited for the synthesis of such modified peptides, employing a principle of graduated acid lability for deprotection.[3][4]

Core Principles & Strategic Choices in Synthesizing Peptides with Boc-6-chloro-D-Trp

The successful synthesis of peptides containing 6-chloro-D-tryptophan hinges on a few critical decisions, primarily related to protecting the indole side chain from degradation during the repetitive acid treatments required for Boc group removal.

The Indole Side-Chain Protection Dilemma

During the Boc-SPPS cycle, the Nα-Boc group is removed using a moderate acid, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5] The tert-butyl carbocations generated in this step are highly reactive electrophiles that can alkylate the nucleophilic indole ring of tryptophan, leading to undesired side products.[4]

Recommendation: To prevent this side reaction, the indole nitrogen of the 6-chloro-D-tryptophan residue should be protected. The formyl (For) group is the protecting group of choice in this context.

-

Why the Formyl Group? The Boc-D-Trp(For)-OH derivative is commercially available and offers robust protection. The electron-withdrawing formyl group deactivates the indole ring, rendering it less susceptible to alkylation during the TFA-mediated Boc deprotection steps.[6][7]

-

Deprotection Strategy: The formyl group is stable to the strong acid (e.g., anhydrous Hydrogen Fluoride - HF) used for the final cleavage of the peptide from the resin. It is conveniently removed prior to the final cleavage step using a basic treatment, typically with piperidine in DMF, or during cleavage with specific scavengers.[5][6]

Manual vs. Automated Synthesis: A Comparative Analysis

The choice between manual and automated synthesis depends on factors such as throughput requirements, complexity of the peptide, cost, and the level of hands-on control desired.

| Feature | Manual SPPS | Automated SPPS |

| Throughput | Low; typically one or a few peptides at a time. | High; capable of parallel synthesis of multiple peptides.[8] |

| Labor & Time | Labor-intensive and time-consuming; requires constant operator attention.[9] | Minimal operator intervention after initial setup; allows for overnight runs.[10] |

| Reproducibility | Operator-dependent; potential for variability in washing, reagent delivery, and reaction times. | High; precise, computer-controlled reagent delivery and timing ensure run-to-run consistency. |

| Flexibility & Control | High; allows for real-time monitoring (e.g., Kaiser test) and easy modification of protocols for difficult couplings.[11] | Generally lower, but modern synthesizers offer flexible programming. Ideal for standard protocols. |

| Reagent Cost | Can be more economical for single, small-scale syntheses as reagent volumes can be precisely tailored. | Can be more cost-effective for high-throughput synthesis due to optimized reagent usage and reduced waste.[12] |

| Error Rate | Higher potential for human error in reagent addition or procedural steps. | Significantly reduced risk of human error, leading to higher success rates. |

| Suitability for 6-Cl-D-Trp | Excellent for process development and optimizing coupling conditions for the sterically hindered amino acid. | Excellent for routine production once a robust protocol is established. |

Experimental Workflows & Diagrams

The Boc-SPPS Cycle

The fundamental workflow for both manual and automated synthesis follows a cyclical pattern of deprotection, neutralization, and coupling.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Manual vs. Automated Synthesis Workflow Comparison

Caption: High-level workflow comparison of manual and automated SPPS.

Detailed Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. TFA is highly corrosive and must be handled with extreme care.

Protocol 1: Manual Synthesis of a Peptide with Boc-6-chloro-D-Trp(For)

This protocol is based on a 0.1 mmol scale using Merrifield resin (1% DVB, 100-200 mesh).

Materials:

-

Merrifield Resin (substitution ~0.5-1.0 mmol/g)

-

Boc-protected amino acids, including Boc-6-chloro-D-Trp(For)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dithiothreitol (DTE) as a scavenger for deprotection steps[5]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Methanol (MeOH) and Isopropanol (IPA)

-

Manual SPPS reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling:

-

Add the appropriate amount of resin (e.g., 200 mg for 0.1 mmol scale at 0.5 mmol/g substitution) to the reaction vessel.

-

Add DCM (5-10 mL) and swell the resin for 30 minutes with gentle agitation. Drain the solvent.

-

-

First Amino Acid Coupling (if not pre-loaded):

-

(This step is often bypassed by using pre-loaded resin, e.g., Boc-Gly-Merrifield resin. If starting from chloromethyl resin, follow established protocols for cesium salt-mediated esterification.)

-

-

Standard Boc-SPPS Cycle: a. Deprotection:

- Prepare the deprotection solution: 50% TFA in DCM with 0.5% DTE (v/v).

- Add the deprotection solution (5 mL) to the resin and agitate for 2-3 minutes. Drain.

- Add a fresh portion of the deprotection solution (5 mL) and agitate for 20-30 minutes. Drain. b. Washing:

- Wash the resin sequentially with DCM (3 x 5 mL), IPA (2 x 5 mL), and DCM (3 x 5 mL). c. Neutralization:

- Add 10% DIEA in DCM (v/v) (5 mL) and agitate for 2 minutes. Drain.

- Repeat the neutralization step. d. Washing:

- Wash the resin with DCM (5 x 5 mL) to remove excess base. e. Amino Acid Coupling:

- In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (2 mL).

- Add DIEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

- Immediately add the activated amino acid solution to the resin.

- Agitate for 60-120 minutes. For the sterically hindered Boc-6-chloro-D-Trp(For)-OH, a longer coupling time or a double coupling may be necessary. f. Monitoring (Optional but Recommended):

- Take a few resin beads and perform a Kaiser test to check for the presence of free primary amines.[11] A blue color indicates an incomplete reaction. If incomplete, repeat the coupling step. g. Washing:

- Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). h. Repeat:

- Return to step 3a for the next amino acid in the sequence.

Protocol 2: Automated Synthesis

This protocol assumes the use of a standard automated peptide synthesizer. Reagent positions and volumes will be specific to the instrument.

Setup:

-

Program the Sequence: Enter the desired peptide sequence into the synthesizer's software.

-

Load Reagents: Fill the instrument's reagent bottles with:

-

Washing solvents (DCM, DMF)

-

Deprotection solution (50% TFA / 0.5% DTE in DCM)

-

Neutralization base (e.g., 10% DIEA in DCM or equivalent)

-

Activator solution (e.g., HBTU in DMF)

-

Activator base (DIEA)

-

-

Prepare Amino Acids: Weigh the required Boc-amino acids, including Boc-6-chloro-D-Trp(For)-OH, into the synthesizer's amino acid vials or tubes.

-

Set Up Reaction Vessel: Add the appropriate starting resin to the reaction vessel and place it in the synthesizer.

Execution:

-

Select Protocol: Choose a standard Boc-SPPS protocol. Key parameters include:

-

Deprotection times (e.g., 1 x 2 min + 1 x 25 min)

-

Coupling time (e.g., 60 min). It is advisable to program a "special" or "difficult" amino acid cycle for Boc-6-chloro-D-Trp(For)-OH, which includes a double coupling or an extended single coupling time (e.g., 120 min).

-

-

Run Synthesis: Start the automated run. The instrument will perform all the deprotection, washing, neutralization, and coupling steps automatically.[10]

Protocol 3: Formyl Group Deprotection and Final Cleavage

Materials:

-

Piperidine

-

Anhydrous Hydrogen Fluoride (HF) apparatus

-

Anisole, p-cresol (scavengers)

-

Diethyl ether (cold)

-

Acetonitrile (ACN) and Water (H₂O) for HPLC

Procedure:

-

Formyl Deprotection (Pre-Cleavage):

-

After the final synthesis cycle, wash the peptide-resin with DMF (3 x 10 mL).

-

Treat the resin with a solution of 10% piperidine in DMF (v/v) (10 mL).

-

Agitate at room temperature for 2 hours.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally with Methanol (3 x 10 mL).

-

Dry the peptide-resin under high vacuum for at least 4 hours.

-

-

HF Cleavage:

-

EXTREME CAUTION: This procedure must be performed by trained personnel in a specialized, dedicated HF apparatus.

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add scavengers (e.g., 1 mL p-cresol and 1 mL anisole per gram of resin).

-

Cool the vessel to -5 to 0 °C.

-

Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 60-90 minutes.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Isolation:

-

Wash the residue with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Break up the solid pellet and repeat the ether wash several times.

-

After the final wash, carefully decant the ether and dry the crude peptide pellet under vacuum.

-

Protocol 4: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10-50% ACN in water with 0.1% TFA).

-

Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[13][14][15]

-

Use a gradient of ACN (containing 0.1% TFA) against water (containing 0.1% TFA).

-

Collect fractions and analyze them by analytical RP-HPLC to identify those with the desired purity.

-

-

Characterization:

-

Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

-

Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Conclusion

The synthesis of peptides containing Boc-6-chloro-D-tryptophan is a robust process achievable through both manual and automated SPPS. The critical factor for success is the use of an indole side-chain protecting group, with the formyl group being a well-established and reliable choice. Manual synthesis offers unparalleled flexibility for optimization and is ideal for complex, small-scale projects. In contrast, automated synthesis provides superior reproducibility, throughput, and efficiency, making it the method of choice for routine production and peptide library generation. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide-based drug discovery and development programs.

References

- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue. EP1343808A2.

-

Scicite. (2026, January 24). The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Sthijns, M., et al. (n.d.). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases.

-

ResearchGate. (n.d.). General workflow for the fully automated synthesis of modified peptides on the Chemputer. Retrieved from [Link]

-

Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Coin, I. (n.d.). Automated Solid-Phase Peptide Synthesis.

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

-

ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. Retrieved from [Link]

- van der Donk, W. A., et al. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.

-

Chapman University Digital Commons. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Retrieved from [Link]

- Chemco. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

-

PubMed. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]

- Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins.

-

ResearchGate. (2025, January 13). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. Retrieved from [Link]

- Wang, L. X. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry.

-

ResearchGate. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Retrieved from [Link]

-